

2-(4-Pyridyl)benzimidazole CAS number 2208-59-5 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Pyridyl)benzimidazole

Cat. No.: B376841

[Get Quote](#)

An In-depth Technical Guide to **2-(4-Pyridyl)benzimidazole** (CAS 2208-59-5)

Introduction

2-(4-Pyridyl)benzimidazole, with CAS number 2208-59-5, is a heterocyclic organic compound that incorporates both a pyridine and a benzimidazole ring system. This unique structural arrangement confers a versatile range of chemical and biological properties, making it a molecule of significant interest in medicinal chemistry, materials science, and coordination chemistry.^[1] The benzimidazole core is a privileged scaffold in drug discovery, found in numerous pharmaceuticals, while the pyridine moiety provides a key site for metal coordination and hydrogen bonding.^{[2][3]}

This technical guide provides a comprehensive overview of the core properties of **2-(4-Pyridyl)benzimidazole**, detailing its physicochemical characteristics, spectroscopic profile, experimental protocols for its synthesis, and its key biological activities and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of **2-(4-Pyridyl)benzimidazole** are summarized in the table below. These characteristics are essential for its handling, formulation, and application in various experimental settings.

Property	Value	Reference(s)
CAS Number	2208-59-5	[1]
Molecular Formula	C ₁₂ H ₉ N ₃	[1]
Molecular Weight	195.22 g/mol	[4] [5]
Appearance	White to light red crystalline powder	[1] [5]
Melting Point	216 - 220 °C	[1] [4]
Boiling Point (Predicted)	438.1 ± 47.0 °C	[4] [5]
Density (Predicted)	1.270 ± 0.06 g/cm ³	[4] [5]
pKa (Predicted)	10.68 ± 0.10	[4] [5]
Solubility	Soluble in Methanol	[4] [6]
Storage	Room Temperature (2-8°C recommended)	[1] [4]

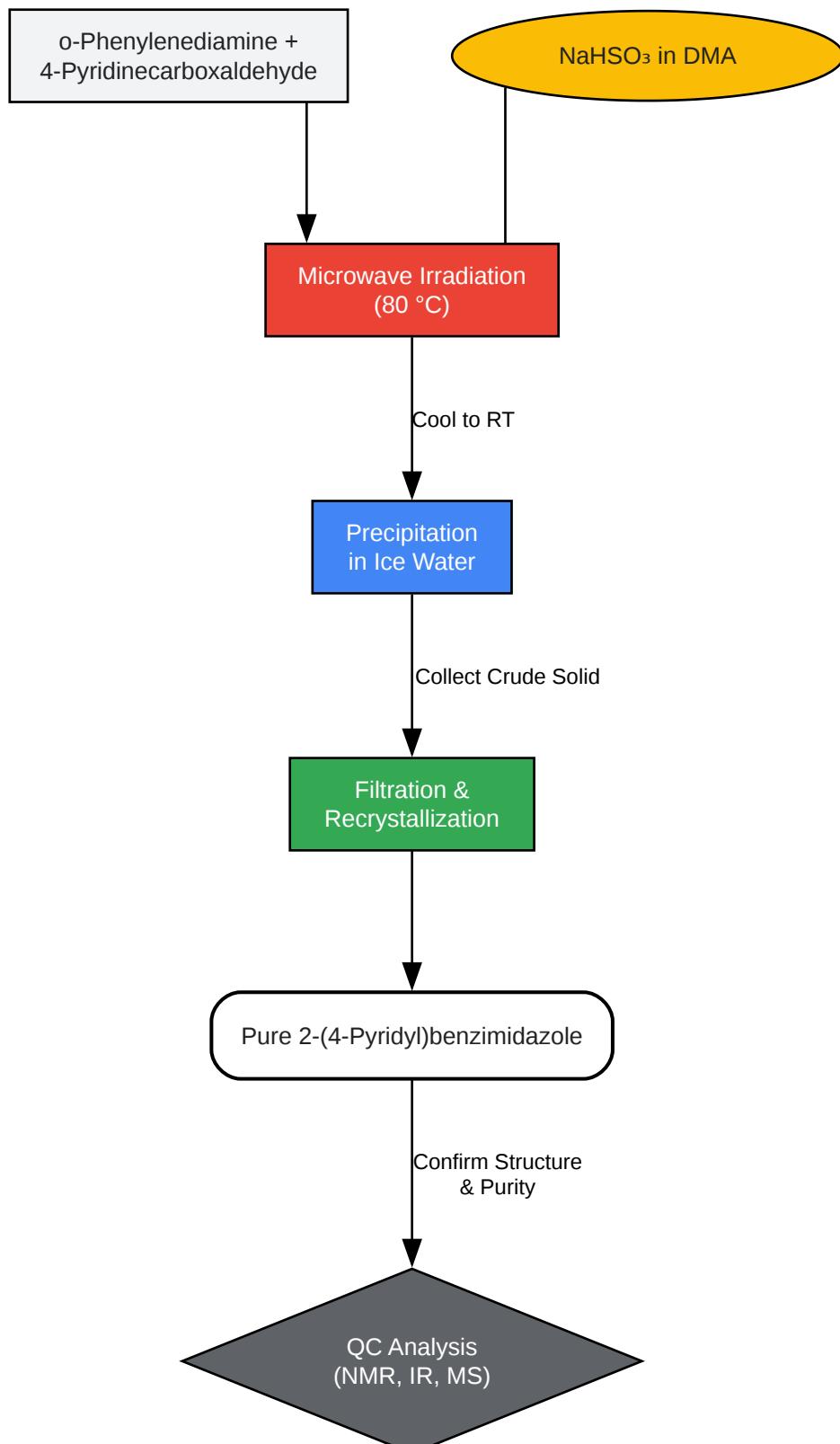
Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **2-(4-Pyridyl)benzimidazole**. Key spectral data are outlined below.

Spectrum Type	Key Features and Peaks	Reference(s)
¹ H NMR	(200 MHz, DMSO-d ₆) δ 8.81 (d, 2H), 8.20 (d, 2H), 7.67-7.80 (m, 3H), 7.28-7.31 (m, 2H)	[7]
¹³ C NMR	(50 MHz, DMSO-d ₆) δ 149.5, 148.5, 139.4, 138.6, 123.7, 121.2, 116.1	[7]
Infrared (IR)	(KBr, cm ⁻¹) 2887 (N-H stretch), 1608 (C=N stretch), 1585, 1562, 1435 (aromatic C=C stretch)	[7]
LCMS-IT-TOF	Calculated for C ₁₂ H ₁₀ N ₃ [M+H] ⁺ : 196.0869, Found: 196.0815	[7]

Experimental Protocols

The synthesis of **2-(4-Pyridyl)benzimidazole** is most commonly achieved via the condensation of an o-phenylenediamine with a pyridine-4-carboxaldehyde derivative. This approach is a variation of the well-established Weidenhagen and Phillips-Ladenburg reactions for benzimidazole synthesis.[8]


Synthesis via Microwave-Assisted Catalysis

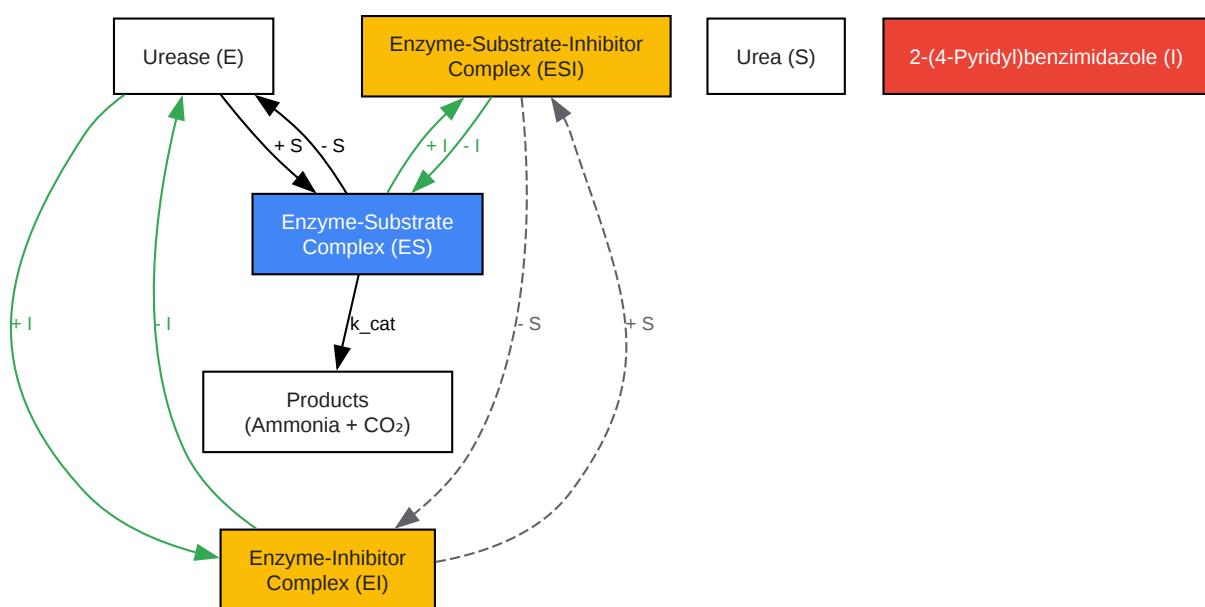
A modern and efficient method involves the sodium bisulfite-catalyzed reaction of o-phenylenediamine and 4-pyridinecarboxaldehyde under microwave irradiation.[7]

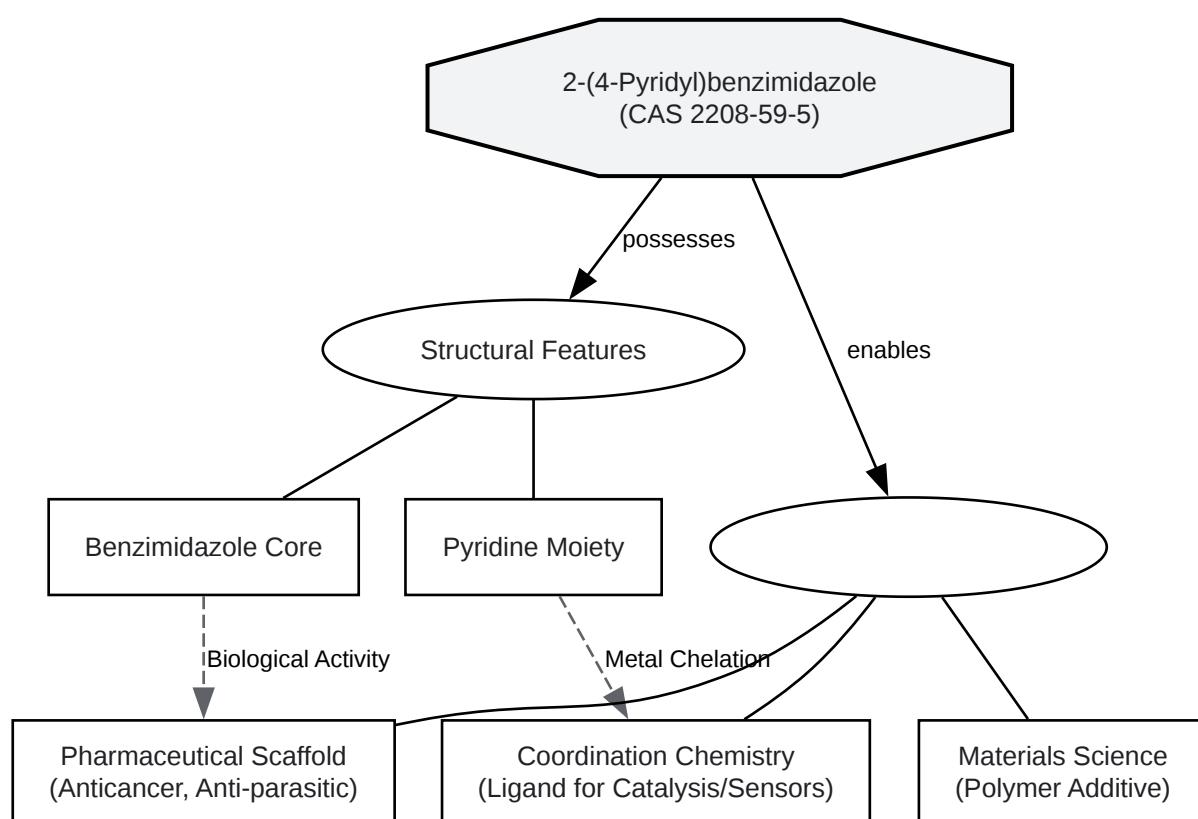
Methodology:

- Reactant Mixture: In a suitable microwave reactor vessel, combine o-phenylenediamine (5.0 mmol), 4-pyridinecarboxaldehyde (5.5 mmol), sodium bisulfite (10 mmol), and N,N-dimethylacetamide (DMA; 2.0 mL).
- Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

- **Workup:** After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
- **Purification:** Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure **2-(4-Pyridyl)benzimidazole**.^[7]
- **Characterization:** Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry, comparing the obtained data with the reference spectra. Purity of $\geq 98\%$ is commonly achieved.^[1]

[Click to download full resolution via product page](#)


Caption: General workflow for the microwave-assisted synthesis of **2-(4-Pyridyl)benzimidazole**.


Biological Activities and Applications

The unique structure of **2-(4-Pyridyl)benzimidazole**, featuring both hydrogen bond donors/acceptors and metal-coordinating sites, makes it a versatile scaffold in drug discovery and materials science.^[9]

Urease Inhibition

2-(4-Pyridyl)benzimidazole has been identified as an inhibitor of urease, an enzyme crucial for the survival of pathogens like *Helicobacter pylori*. Studies have shown that it acts as a mixed inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with a preference for the active site.^[4] The primary forces stabilizing its interaction with the enzyme are van der Waals forces and hydrogen bonds.^[4] This activity makes it a scaffold of interest for developing new treatments for peptic ulcers and other related conditions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Phillips-Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. scielo.br [scielo.br]
- 4. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2'-Pyridyl) benzimidazole derivatives and their urease inhibitory activity | Semantic Scholar [semanticscholar.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-(4-Pyridyl)benzimidazole CAS number 2208-59-5 properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b376841#2-4-pyridyl-benzimidazole-cas-number-2208-59-5-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com